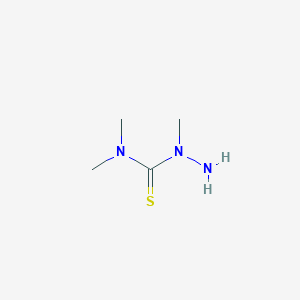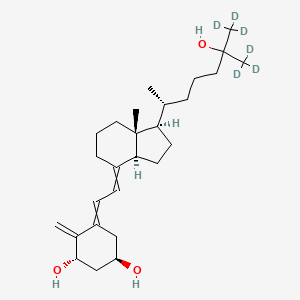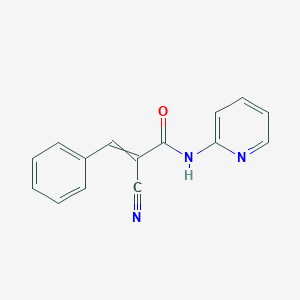
3-Amino-1,1,3-trimethylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1,1,3-trimethylthiourea is an organic compound with the molecular formula C4H10N2S It is a derivative of thiourea, where the hydrogen atoms are replaced by methyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-1,1,3-trimethylthiourea involves the reaction of methylamine with sulfuryl chloride to form methylene thiourea, which is then methylated to produce this compound . The reaction conditions typically include controlled temperatures and the use of organic solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The scalability of the synthesis process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1,1,3-trimethylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines.
Scientific Research Applications
3-Amino-1,1,3-trimethylthiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1,1,3-trimethylthiourea involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound of 3-Amino-1,1,3-trimethylthiourea, with similar chemical properties but different reactivity due to the absence of methyl and amino groups.
1,1,3-Trimethylthiourea: A closely related compound with similar structural features but lacking the amino group.
Uniqueness
This compound is unique due to the presence of both methyl and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C4H11N3S |
|---|---|
Molecular Weight |
133.22 g/mol |
IUPAC Name |
1-amino-1,3,3-trimethylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-6(2)4(8)7(3)5/h5H2,1-3H3 |
InChI Key |
KNCAVFLXUQLOBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)N(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Fluoro-2,4-dinitrophenyl)amino]propanamide](/img/structure/B12510673.png)

![3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B12510677.png)
![N-[2-[tert-butyl(dimethyl)silyl]oxyethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12510690.png)


![7-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B12510719.png)


![(3S,4R,7S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4,7-triol](/img/structure/B12510745.png)

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B12510769.png)

